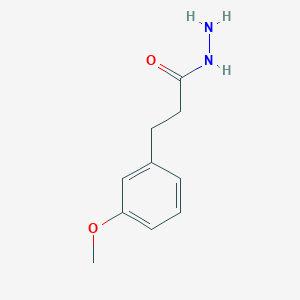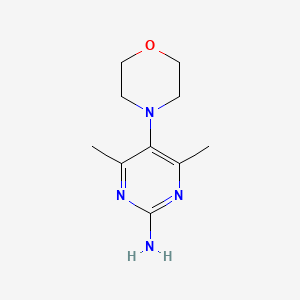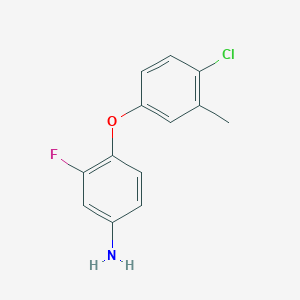
4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine is an organic compound that features a phenylamine backbone substituted with chloro, methyl, and fluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine typically involves the reaction of 4-chloro-3-methylphenol with 3-fluoroaniline under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of substituted phenylamines.
Aplicaciones Científicas De Investigación
4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chloro-3-methylphenoxy)phenol: Similar in structure but lacks the fluorine atom.
4-Chloro-3-methylphenol: Similar in structure but lacks the phenoxy and fluorine groups.
Uniqueness
4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine is unique due to the presence of both chloro and fluoro substituents on the phenylamine backbone. This combination of substituents can impart distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
IUPAC Name |
4-(4-chloro-3-methylphenoxy)-3-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c1-8-6-10(3-4-11(8)14)17-13-5-2-9(16)7-12(13)15/h2-7H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPPOKPBQSDVCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)N)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1360967.png)
![4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360968.png)
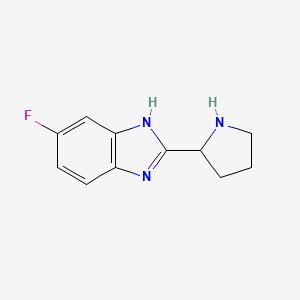
![[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1360971.png)
![(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine](/img/structure/B1360973.png)
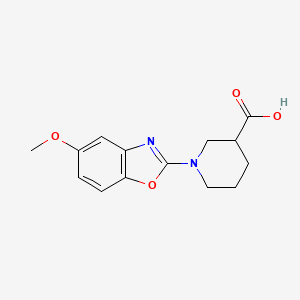
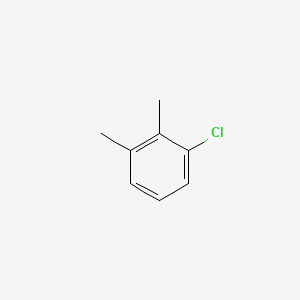
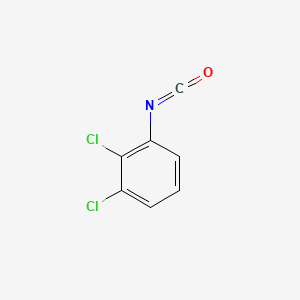
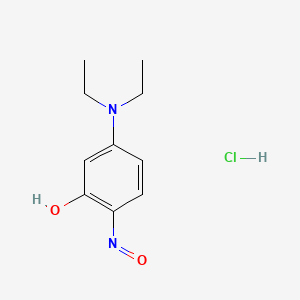
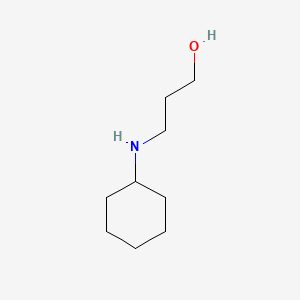
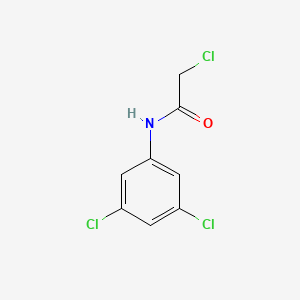
![3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid](/img/structure/B1360992.png)
